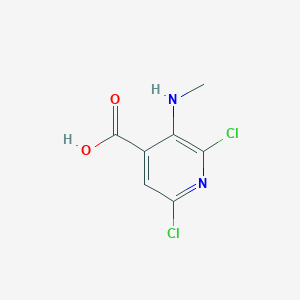
(3-Isopropoxypyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropoxypyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H13NO2 It is characterized by a pyridine ring substituted with an isopropoxy group at the third position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Isopropoxypyridin-2-yl)methanol typically begins with commercially available 2-chloromethylpyridine.
Reaction with Isopropanol: The 2-chloromethylpyridine is reacted with isopropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isopropoxy group.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Isopropoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isopropoxypyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (3-Isopropoxypyridin-2-yl)carboxylic acid.
Reduction: (3-Isopropoxypyridin-2-yl)methane.
Substitution: (3-Isopropoxypyridin-2-yl)methyl esters.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (3-Isopropoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3-Isopropoxypyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the isopropoxy group can enhance lipophilicity, improving membrane permeability.
Comparison with Similar Compounds
(3-Methoxypyridin-2-yl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Ethoxypyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness:
Lipophilicity: The isopropoxy group in (3-Isopropoxypyridin-2-yl)methanol provides higher lipophilicity compared to methoxy and ethoxy analogs, potentially enhancing its biological activity.
Steric Effects: The bulkier isopropoxy group can influence the compound’s interaction with biological targets, offering unique binding properties.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
CXZXFQZQJMDVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


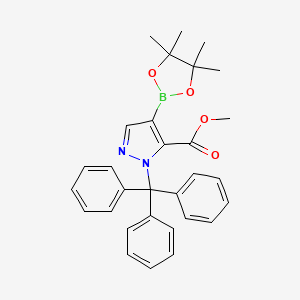
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
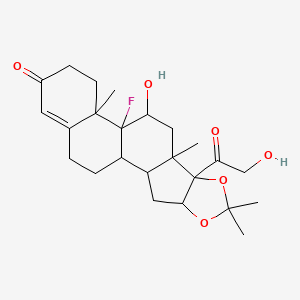
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
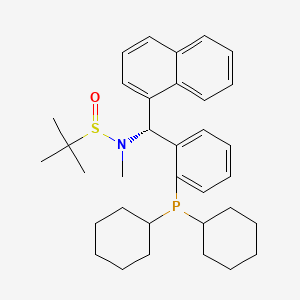
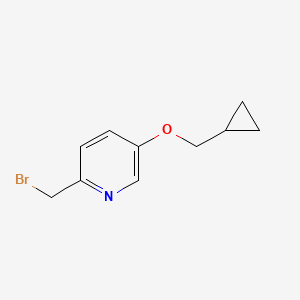
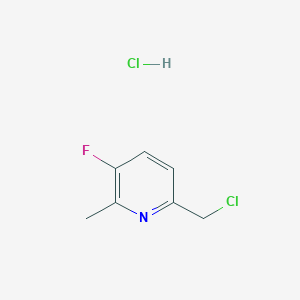
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
